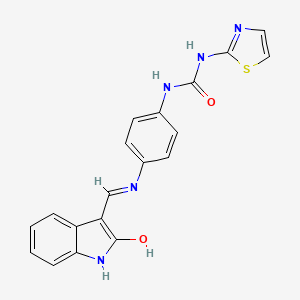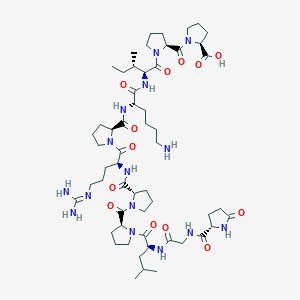![molecular formula C60H75Cl2IN12O3S B12397398 2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amines, piperazines, quinazolines, and thiazoles, which contribute to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine and cyclohexyl groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the thiazole and pyrimidine moieties: These can be synthesized separately and then coupled to the main structure through condensation reactions.
Final assembly and functionalization: The final steps involve coupling all the fragments together and introducing any remaining functional groups.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts must be carefully controlled.
Purification techniques: Methods such as crystallization, chromatography, and distillation may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: The presence of multiple functional groups allows for selective oxidation or reduction.
Substitution reactions: The amine and piperazine groups can participate in nucleophilic substitution reactions.
Condensation reactions: The thiazole and pyrimidine moieties can undergo condensation reactions to form new bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alkoxides.
Condensation reagents: Such as carbodiimides or acid chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while nucleophilic substitution may introduce new functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could be investigated for potential therapeutic applications, such as anticancer or antimicrobial activity.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of the compound would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound acts as a receptor agonist or antagonist, it may interact with the receptor to modulate its activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core and may exhibit similar biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and may have similar chemical reactivity.
Thiazole derivatives: These compounds feature the thiazole ring and may have similar applications in medicine and industry.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C60H75Cl2IN12O3S |
|---|---|
Peso molecular |
1242.2 g/mol |
Nombre IUPAC |
2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C60H75Cl2IN12O3S/c1-40-67-52(70-59-66-39-51(79-59)57(77)71-55-48(62)12-10-13-49(55)63)38-53(68-40)74-31-25-46(26-32-74)78-45-22-15-41(16-23-45)11-6-3-2-4-7-14-54(76)75-35-33-73(34-36-75)44-21-24-47-50(37-44)69-58(72-56(47)65-30-29-64)60(27-8-5-9-28-60)42-17-19-43(61)20-18-42/h10,12-13,17-21,24,37-39,41,45-46H,2-9,11,14-16,22-23,25-36,64H2,1H3,(H,71,77)(H,65,69,72)(H,66,67,68,70) |
Clave InChI |
RVKOUOXJFGFSFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCC(CC2)OC3CCC(CC3)CCCCCCCC(=O)N4CCN(CC4)C5=CC6=C(C=C5)C(=NC(=N6)C7(CCCCC7)C8=CC=C(C=C8)Cl)NCCN)NC9=NC=C(S9)C(=O)NC1=C(C=CC=C1I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)


